

# An In-depth Technical Guide on the Spectroscopic Data of Novel Propanoic Acids

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(2,4-dimethylphenyl)propanoic Acid

Cat. No.: B130476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a series of novel N-(4-hydroxyphenyl)- $\beta$ -alanine hydrazide derivatives. These compounds are of significant interest in drug development due to their potential antimicrobial and anticancer activities. This document presents their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers in medicinal chemistry and drug discovery.

## Spectroscopic Data of Novel Propanoic Acid Derivatives

The following tables summarize the key spectroscopic data for a selection of newly synthesized N-(4-hydroxyphenyl)- $\beta$ -alanine hydrazide derivatives. These compounds share a common propanoic acid-derived backbone and are distinguished by the substituents on the hydrazide moiety.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz, DMSO- $d_6$ ) of Selected Propanoic Acid Derivatives

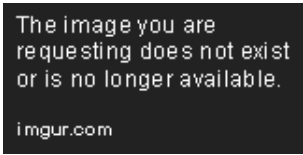
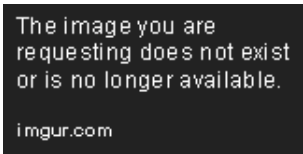
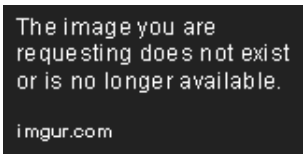
Compound	Structure	$\delta$ (ppm) and Multiplicity (J in Hz)
1	 The image you are requesting does not exist or is no longer available. imgur.com	11.81 (s, 1H, NH), 8.78 (s, 1H, CH=N), 7.93 (d, J=7.8, 1H, Ar-H), 7.60-7.22 (m, 7H, Ar-H), 7.15-6.93 (m, 5H, Ar-H), 3.45 (t, J=6.5, 2H, CH <sub>2</sub> ), 2.75 (t, J=6.5, 2H, CH <sub>2</sub> )
2	 The image you are requesting does not exist or is no longer available. imgur.com	11.74 (s, 1H, NH), 8.59 (s, 1H, CH=N), 8.26 (d, J=8.5, 1H, Ar-H), 7.89-7.84 (m, 4H, Ar-H), 7.40-7.26 (m, 6H, Ar-H), 3.41 (q, J=6.6, 1H, CH), 1.32 (d, J=6.6, 3H, CH <sub>3</sub> )
3	 The image you are requesting does not exist or is no longer available. imgur.com	11.48 (s, 1H, NH), 8.46 (s, 1H, CH=N), 7.60-7.58 (m, 4H, Ar-H), 7.47 (d, J=7.6, 1H, Ar-H), 7.34 (t, J=7.6, 2H, Ar-H), 7.27-7.17 (m, 5H, Ar-H), 3.94 (s, 3H, OCH <sub>3</sub> ), 3.45 (q, J=7.0, 1H, CH), 1.35 (d, J=7.0, 3H, CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, DMSO-d<sub>6</sub>) of Selected Propanoic Acid Derivatives

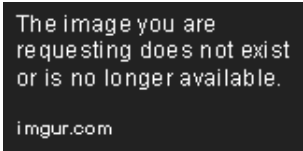
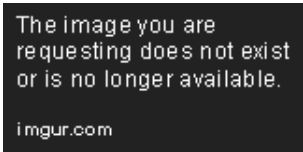
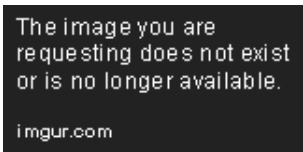
Compound	Structure	$\delta$ (ppm)
1	 <p>The image you are requesting does not exist or is no longer available. imgur.com</p>	168.5 (C=O), 155.2 (Ar-C), 148.1 (C=N), 141.0 (Ar-C), 134.5 (Ar-C), 130.2 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 121.2 (Ar-CH), 115.8 (Ar-CH), 45.3 (CH <sub>2</sub> ), 33.8 (CH <sub>2</sub> )
2	 <p>The image you are requesting does not exist or is no longer available. imgur.com</p>	171.2 (C=O), 155.4 (Ar-C), 147.8 (Ar-C), 145.2 (C=N), 133.7 (Ar-CH), 130.9 (Ar-CH), 129.5 (Ar-CH), 128.8 (Ar-CH), 125.0 (Ar-CH), 121.5 (Ar-CH), 116.0 (Ar-CH), 48.9 (CH), 18.2 (CH <sub>3</sub> )
3	 <p>The image you are requesting does not exist or is no longer available. imgur.com</p>	170.8 (C=O), 160.5 (Ar-C), 155.3 (Ar-C), 146.5 (C=N), 132.1 (Ar-CH), 129.0 (Ar-CH), 128.7 (Ar-CH), 121.4 (Ar-CH), 120.9 (Ar-CH), 116.0 (Ar-CH), 112.2 (Ar-CH), 56.1 (OCH <sub>3</sub> ), 48.5 (CH), 18.4 (CH <sub>3</sub> )

Table 3: FT-IR Spectroscopic Data (KBr, cm<sup>-1</sup>) of Selected Propanoic Acid Derivatives

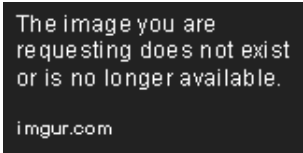
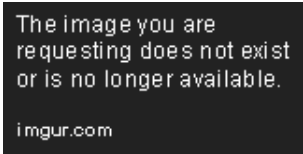
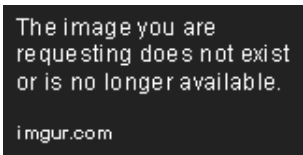
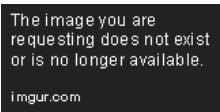
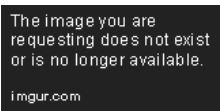
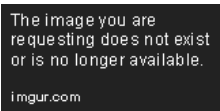
Compound	Structure	Key Absorptions (cm <sup>-1</sup> )
1	 The image you are requesting does not exist or is no longer available. imgur.com	3310 (N-H), 3050 (Ar C-H), 1682 (C=O, amide), 1643 (C=N), 1605, 1510 (Ar C=C)
2	 The image you are requesting does not exist or is no longer available. imgur.com	3295 (N-H), 3065 (Ar C-H), 1685 (C=O, amide), 1646 (C=N), 1525 (NO <sub>2</sub> ), 1345 (NO <sub>2</sub> ), 1600, 1500 (Ar C=C)
3	 The image you are requesting does not exist or is no longer available. imgur.com	3300 (N-H), 3060 (Ar C-H), 2835 (C-H, OCH <sub>3</sub> ), 1680 (C=O, amide), 1640 (C=N), 1610, 1512 (Ar C=C)

Table 4: Mass Spectrometry Data (ESI-MS) of Selected Propanoic Acid Derivatives

Compound	Structure	Molecular Formula	Calculated [M+H] <sup>+</sup>	Found [M+H] <sup>+</sup>
1	 The image you are requesting does not exist or is no longer available. imgur.com	C <sub>20</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	317.12	317.1
2	 The image you are requesting does not exist or is no longer available. imgur.com	C <sub>22</sub> H <sub>18</sub> FN <sub>3</sub> O <sub>3</sub>	392.14	392.4
3	 The image you are requesting does not exist or is no longer available. imgur.com	C <sub>23</sub> H <sub>21</sub> FN <sub>2</sub> O <sub>2</sub>	377.16	377.4

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of the novel propanoic acid derivatives are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples (5-10 mg) were dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).[2] Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm for  $^1\text{H}$  NMR) or the solvent residual peak ( $\delta = 39.52$  ppm for  $^{13}\text{C}$  NMR).[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

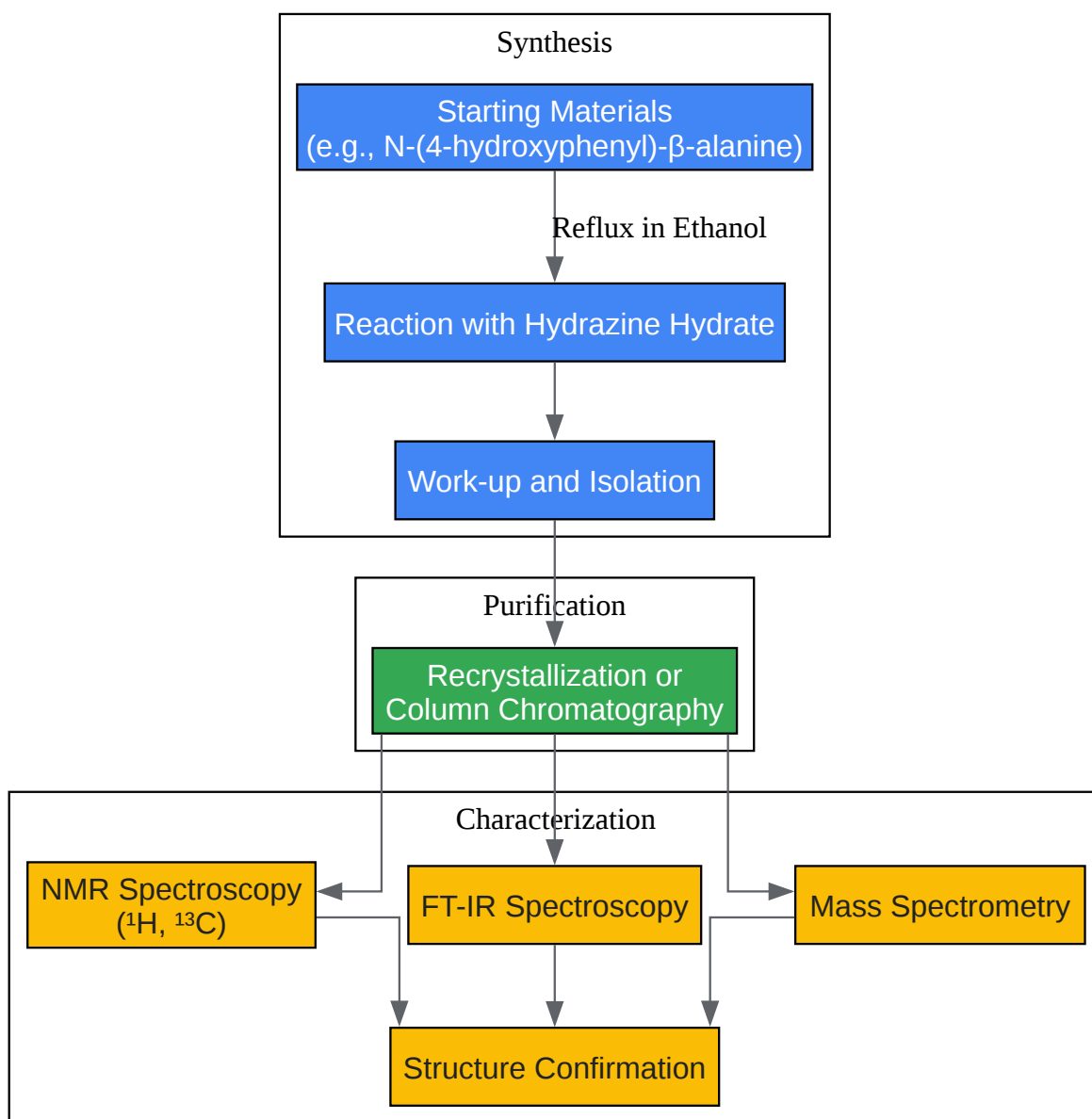
FT-IR spectra were obtained using a spectrometer with the KBr pellet method.[3] A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . [4]

## Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile to a concentration of approximately 1  $\mu\text{g/mL}$  and introduced into the ion source via direct infusion.[5] The mass-to-charge ratio ( $m/z$ ) values are reported for the protonated molecular ion  $[\text{M}+\text{H}]^+$ .

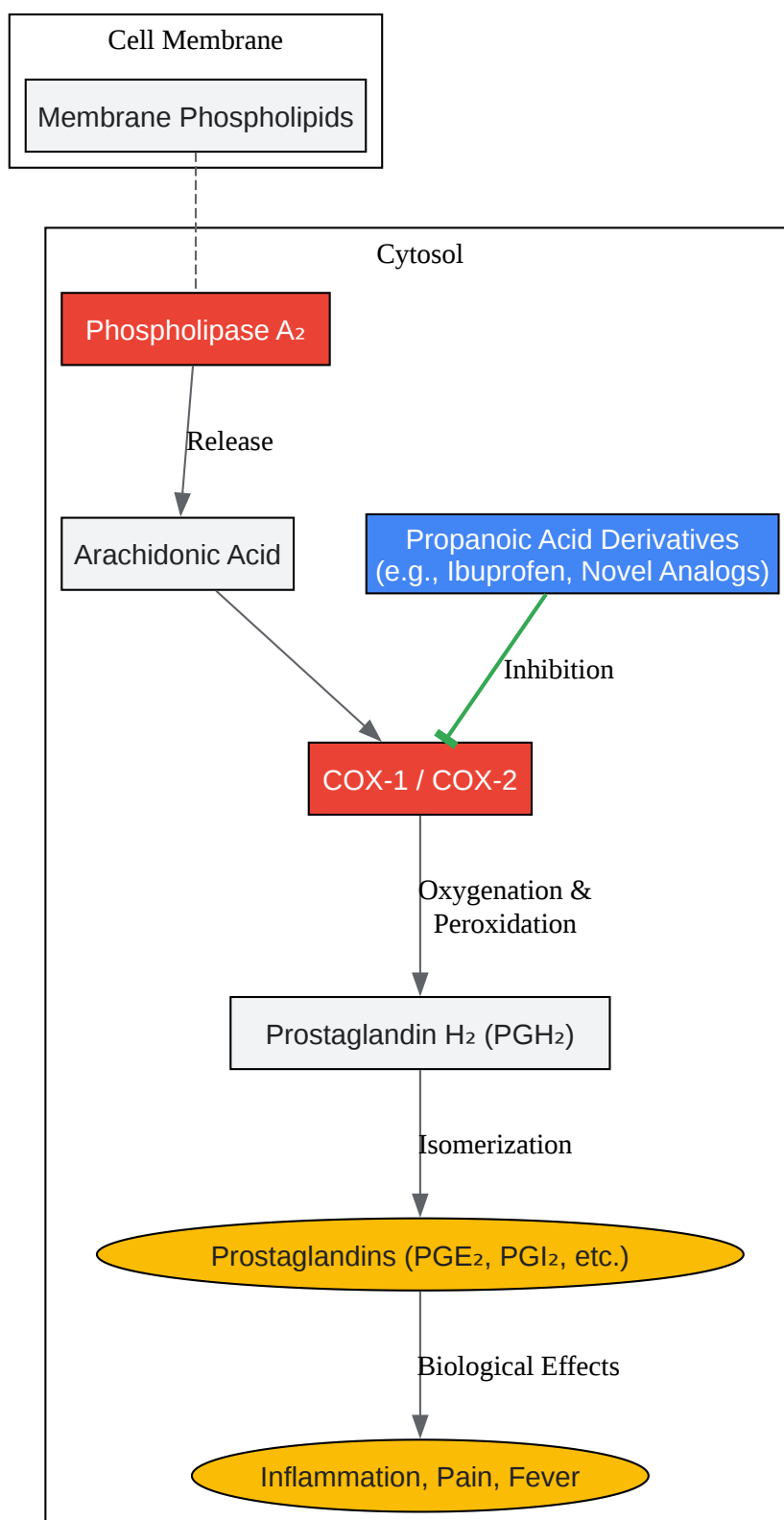
## Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of these novel propanoic acids and a key signaling pathway relevant to their potential biological activity.



[Click to download full resolution via product page](#)

A generalized experimental workflow for the synthesis and characterization of novel propanoic acids.



[Click to download full resolution via product page](#)

The Cyclooxygenase (COX) signaling pathway, a key target for many propanoic acid-based drugs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NMR\_En [uanlch.vscht.cz]
- 2. Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of Novel Propanoic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130476#spectroscopic-data-nmr-ir-mass-spec-for-novel-propanoic-acids]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)